N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE
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Overview
Description
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that lead to their anti-tubercular activity . The compound’s interaction with its targets could involve binding to the active site, leading to inhibition of the target’s function.
Biochemical Pathways
It is known that benzothiazole derivatives can affect various biochemical pathways related to the function and survival of mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity , suggesting that they may lead to the death of Mycobacterium tuberculosis cells.
Preparation Methods
The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product. For example, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Chemical Reactions Analysis
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of other complex molecules. In biology, it has shown potential as an anti-inflammatory and anti-tubercular agent. In medicine, it is being explored for its potential therapeutic applications, including its ability to inhibit certain enzymes and pathways involved in disease processes .
Comparison with Similar Compounds
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other benzothiazole derivatives, such as N-(6-chlorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide and N-(3,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenylacetamide. These compounds share similar structural features but may differ in their specific biological activities and therapeutic potential .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c30-23-16-15-20(17-21(23)27-29-22-13-7-8-14-24(22)32-27)28-26(31)25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25,30H,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBUKAXRUQIMMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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